CGP 71872

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

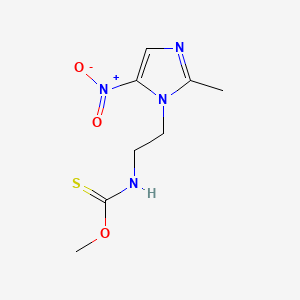

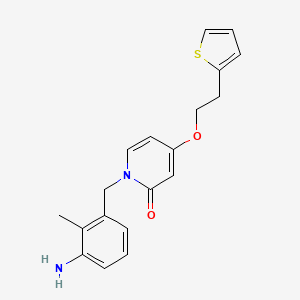

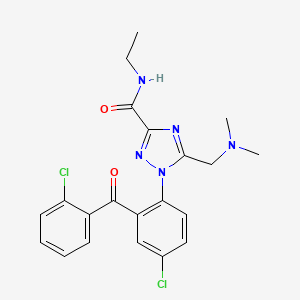

CGP 71872 は、γ-アミノ酪酸受容体拮抗薬として知られる合成有機化合物です。これは、中枢神経系における重要な構成要素であるγ-アミノ酪酸受容体を研究するために、科学研究でよく使用されます。 この化合物は、γ-アミノ酪酸受容体に高親和性で結合する能力で特に注目されており、神経薬理学的研究における貴重なツールとなっています .

準備方法

CGP 71872 の合成には、コア構造の調製から始まり、さまざまな官能基の導入を経て、いくつかのステップが含まれます。合成経路には、通常、次のステップが含まれます。

コア構造の形成: コア構造は、一連の縮合反応を用いて合成されます。

官能基の導入: アジド基やヨウ素基などのさまざまな官能基は、置換反応によってコア構造に導入されます。

This compound の工業的生産方法は、実験室合成に似ていますが、より大量に対応するためにスケールアップされています。 これらの方法は、多くの場合、自動化されたプロセスと厳格な品質管理対策を含み、一貫性と純度を確保しています .

化学反応の分析

CGP 71872 は、次のようないくつかのタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化して、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、化合物の官能基を変性するために使用することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまなハロゲン化剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学的研究の応用

CGP 71872 は、次のような幅広い科学研究における応用があります。

神経薬理学: γ-アミノ酪酸受容体とその中枢神経系における役割を研究するために使用されます。

創薬: この化合物は、新しいγ-アミノ酪酸受容体拮抗薬の開発における基準物質として使用されます。

分子生物学: This compound は、γ-アミノ酪酸受容体を伴うシグナル伝達経路を調査するために、分子生物学研究で使用されます

作用機序

CGP 71872 は、γ-アミノ酪酸受容体に結合することによって効果を発揮し、それによってγ-アミノ酪酸の作用を阻害します。この阻害は、中枢神経系の抑制性シグナル伝達の低下につながり、さまざまな神経学的状態の研究に役立ちます。 This compound の分子標的は、γ-アミノ酪酸受容体サブユニットを含み、関与する経路は主に抑制性神経伝達に関連しています .

類似化合物との比較

CGP 71872 は、γ-アミノ酪酸受容体に対する高親和性においてユニークであり、他のγ-アミノ酪酸受容体拮抗薬とは異なります。類似の化合物には、以下のようなものがあります。

CGP 27492: コア構造が類似しているが官能基が異なる別のγ-アミノ酪酸受容体拮抗薬。

SKF89976A 塩酸塩: 薬理学的特性は類似しているが、分子標的が異なる化合物。

チアガビン塩酸塩水和物: 異なる作用機序を持つγ-アミノ酪酸再取り込み阻害薬.

これらの化合物は、this compound といくつかの類似点がありますが、特定の分子構造と作用機序が異なり、神経薬理学的研究における this compound の独自性を強調しています .

特性

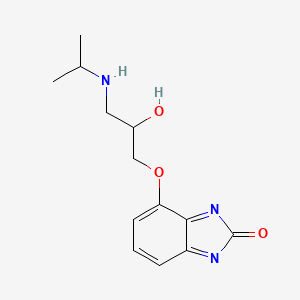

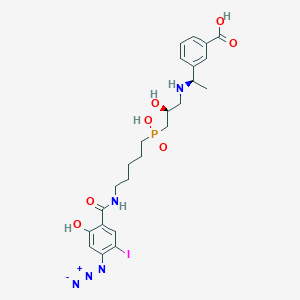

分子式 |

C24H31IN5O7P |

|---|---|

分子量 |

659.4 g/mol |

IUPAC名 |

3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid |

InChI |

InChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37)/t15-,18+/m1/s1 |

InChIキー |

IHFUJPDKHJTHGQ-QAPCUYQASA-N |

SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |

異性体SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |

正規SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CGP 71872 CGP-71872 CGP71872 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。